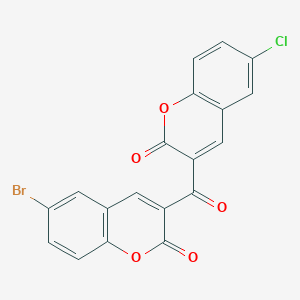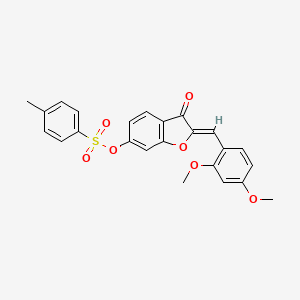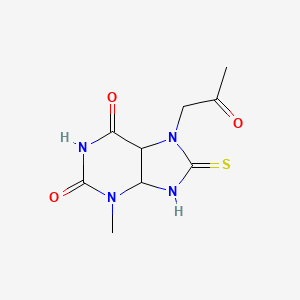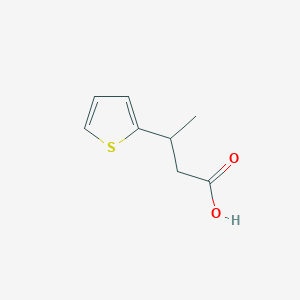
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and anticoagulant properties
Preparation Methods
The synthesis of 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one typically involves multi-step organic reactions. One common route starts with the preparation of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride, which is then reacted with 6-chlorochromen-2-one under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases . This inhibition can lead to the disruption of DNA replication and cell cycle progression, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one can be compared with other chromene derivatives, such as:
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
3-Acetyl-6-bromo-2H-chromen-2-one: Another chromene derivative with potential antiproliferative activity, but with different substituents that may affect its biological activity.
6-Chlorochromen-2-one: A simpler chromene derivative that lacks the bromine substituent, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which can enhance its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C19H8BrClO5 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-(6-bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one |
InChI |
InChI=1S/C19H8BrClO5/c20-11-1-3-15-9(5-11)7-13(18(23)25-15)17(22)14-8-10-6-12(21)2-4-16(10)26-19(14)24/h1-8H |
InChI Key |
VMRLTASVFIBHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B12216151.png)
![6-Nitro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216156.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216164.png)

![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216172.png)




![2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B12216194.png)

![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12216208.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12216210.png)
![(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12216214.png)
